molecular formula C19H23N3O5 B10986856 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B10986856
M. Wt: 373.4 g/mol
InChI Key: BIGLRTVDZHVUFM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives and spirocyclic intermediates. Common synthetic routes may involve:

    Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol and appropriate dihalides under basic conditions.

    Spirocyclization: The spirocyclic core can be introduced via cyclization reactions involving amines and cyclic ketones.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzodioxin or spirocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spirooxindoles and spirocyclic lactams.

    Benzodioxin Derivatives: Compounds with the benzodioxin ring system, such as benzodioxin-based drugs and natural products.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is unique due to its combination of the benzodioxin and spirocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C19H23N3O5/c1-21-18(25)22(17(24)19(21)7-3-2-4-8-19)12-16(23)20-13-5-6-14-15(11-13)27-10-9-26-14/h5-6,11H,2-4,7-10,12H2,1H3,(H,20,23)

InChI Key

BIGLRTVDZHVUFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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